((1,2,4-Thiadiazol-5-yl)amino)methanol
Description
Properties
CAS No. |
1190921-45-9 |
|---|---|
Molecular Formula |
C3H5N3OS |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
(1,2,4-thiadiazol-5-ylamino)methanol |
InChI |
InChI=1S/C3H5N3OS/c7-2-5-3-4-1-6-8-3/h1,7H,2H2,(H,4,5,6) |
InChI Key |
IEVOXCJGYNXLEY-UHFFFAOYSA-N |
SMILES |
C1=NSC(=N1)NCO |
Canonical SMILES |
C1=NSC(=N1)NCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Basic vs. Hydrophilic Character: Piperazine-substituted analogs (e.g., 1-(1,2,4-Thiadiazol-5-yl)piperazine) exhibit higher basicity due to the piperazine moiety, which may improve membrane permeability but reduce solubility in aqueous media compared to the aminomethanol derivative .
- Functional Group Diversity: Thiol-containing analogs (e.g., triazole-thiol derivatives) demonstrate redox activity and metal coordination capabilities, which are absent in the aminomethanol compound .
Preparation Methods
Cyclization of Amidoximes with Alkali Metal Thiocyanates
One common approach to synthesize 5-amino-1,2,4-thiadiazole derivatives involves cyclization of O-alkyl or O-arylsulfonyl-substituted amidoximes with metal thiocyanates (MSCN, where M = alkali metal or ammonium). This method yields the 1,2,4-thiadiazole ring efficiently and can be adapted to prepare 5-amino derivatives suitable for further functionalization.
- The amidoxime precursor can be either syn- or anti-isomer, but typically only the syn-isomer cyclizes effectively.
- The reaction proceeds in suitable solvents under controlled conditions to afford the thiadiazole core.
Functionalization via Reaction of Amidines with Isothiocyanates
Another robust synthetic route involves the reaction of amidines with isothiocyanates to form the thiadiazole ring system. The isothiocyanate is often prepared by reacting primary amines with thiophosgene.
Pinner Reaction to Form Amidines from Nitriles
The amidine intermediate required for the above reaction can be synthesized by a Pinner reaction from appropriately substituted nitriles.
Direct Aminomethylation of the 5-Amino Group
To specifically prepare this compound, the 5-amino group of the thiadiazole intermediate can be aminomethylated.
- This involves reaction with formaldehyde or related reagents under controlled conditions to introduce the aminomethyl (-CH2OH) substituent.
- Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.
Detailed Reaction Scheme Example
Research Findings and Challenges
- The cyclization methods involving amidoximes and metal thiocyanates are well-established but may require hazardous reagents (e.g., thiophosgene) and careful handling.
- Industrial scale synthesis is challenged by multi-step processes and the need to control isomer formation (syn vs. anti).
- The aminomethylation step to introduce the methanol group on the amino substituent requires optimization to maximize yield and purity without side reactions.
- Recent advances in convergent synthesis allow for better control over substitution patterns on the thiadiazole ring, improving the synthesis of functionalized derivatives like this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of Amidoximes with MSCN | Amidoxime, MSCN | Cyclization | Good yields, direct ring formation | Requires careful isomer control, hazardous reagents |
| Amidine + Isothiocyanate Reaction | Amidine, isothiocyanate | Ring closure | Versatile substitution, convergent synthesis | Multi-step preparation of amidine and isothiocyanate |
| Pinner Reaction for Amidines | Nitrile, acidic alcohol | Amidination | Prepares key intermediates | Requires acidic conditions, sensitive to substrate |
| Aminomethylation of 5-Amino Group | 5-amino-thiadiazole, formaldehyde | Alkylation | Direct introduction of amino-methanol group | Risk of over-alkylation, side reactions |
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing ((1,2,4-Thiadiazol-5-yl)amino)methanol, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-amino-1,2,4-thiadiazole with methanol derivatives (e.g., chloromethanol) under acidic catalysis (HCl or H₂SO₄) in ethanol or methanol solvents. Reaction temperature (40–60°C) and stoichiometric ratios are critical for optimizing yields. Prolonged reflux (>6 hours) may degrade the product, necessitating real-time monitoring via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR confirms the amino-methanol linkage (δ 3.5–4.0 ppm for -CH₂OH; δ 5.5–6.5 ppm for -NH). IR spectroscopy identifies -OH (3200–3400 cm⁻¹) and -NH (1650–1700 cm⁻¹) stretches. Mass spectrometry (ESI) validates molecular weight (e.g., [M+H]+ at m/z 146). Purity is assessed via HPLC with a C18 column .
Q. What biological activities have been reported for this compound derivatives?
- Derivatives exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀: 10–50 µM in HeLa cells). Mechanisms include disruption of microbial cell walls and inhibition of topoisomerase II in cancer cells .
Q. What are the stability considerations for this compound under different pH levels?
- The compound is pH-sensitive : stable in neutral/basic buffers (pH 7–9) but degrades in acidic conditions (pH <5). Store at 4°C in amber vials with desiccants to prevent oxidation .
Advanced Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Conflicting signals (e.g., overlapping -NH and -OH peaks) are resolved using 2D NMR (HSQC, COSY) and variable-temperature NMR . Computational modeling (DFT) predicts chemical shifts, while deuterated DMSO suppresses hydrogen bonding artifacts .
Q. What strategies optimize reaction yields when introducing electron-withdrawing groups (EWGs) to the thiadiazole ring?
- EWGs (e.g., -NO₂, -CF₃) require microwave-assisted synthesis (80°C, 30 min) with Pd(PPh₃)₄ catalysis. Use polar aprotic solvents (DMF) and excess aryl halides (1.5 equiv). Monitor intermediates via LC-MS to minimize side products .
Q. How does the stereoelectronic environment of substituents affect the compound’s bioactivity?
- Electron-withdrawing groups enhance antimicrobial activity by increasing electrophilicity (e.g., -Cl derivatives show 2x lower MICs). Bulky substituents (e.g., -Ph) reduce cell permeability but improve enzyme selectivity. QSAR models correlate Hammett constants (σ) with IC₅₀ values .
Q. How can analogs of this compound be designed to improve pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
